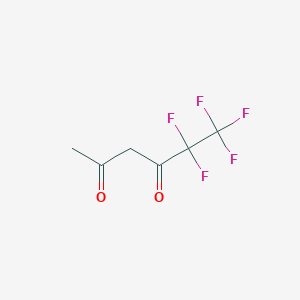

5,5,6,6,6-Pentafluorohexane-2,4-dione

Description

Contextualization within Fluorinated Organic Chemistry and β-Diketone Systems

Fluorinated organic compounds represent a crucial area of chemical research, driven by the unique properties that fluorine substitution imparts. The high electronegativity of fluorine can significantly alter the acidity, reactivity, and stability of organic molecules. In the context of β-diketones, the introduction of fluorinated substituents, as seen in 5,5,6,6,6-Pentafluorohexane-2,4-dione, enhances the acidity of the methylene (B1212753) protons between the two carbonyl groups. This increased acidity facilitates the formation of enolates, making these compounds excellent ligands for a wide range of metal ions.

β-Diketones themselves are a well-established class of compounds characterized by two carbonyl groups separated by a single carbon atom. This arrangement leads to a phenomenon known as keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and two possible enol forms. In fluorinated β-diketones, the equilibrium often favors the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation. This propensity to exist in the enol form is central to their utility as ligands in coordination chemistry.

Historical Trajectory and Evolution of Research on Fluorinated β-Diketones

The study of β-diketones has a rich history spanning over a century, with their coordination chemistry being a focal point of investigation. The introduction of fluorinated analogues marked a significant advancement in the field. Early research into fluorinated organic compounds laid the groundwork for the synthesis of molecules like this compound. The primary synthetic route to such compounds is the Claisen condensation, a robust and versatile method for forming carbon-carbon bonds. d-nb.infomdpi.comnih.gov This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. For this compound, this would involve the reaction of a pentafluoroethyl ester with acetone (B3395972).

Over the years, research has evolved from fundamental synthesis and characterization to exploring the diverse applications of these compounds. The realization that fluorinated β-diketonate ligands could form stable and volatile complexes with a variety of metals, including lanthanides, opened up new avenues in materials science and analytical chemistry. nih.gov

Significance of this compound in Synthetic and Coordination Chemistry

The significance of this compound in contemporary chemical research is twofold, stemming from its utility in both synthetic and coordination chemistry.

In synthetic chemistry , fluorinated β-diketones serve as versatile building blocks for the synthesis of various heterocyclic compounds. acs.org The presence of two electrophilic carbonyl carbons and an acidic methylene group allows for a range of reactions with nucleophiles, leading to the formation of pyrazoles, isoxazoles, and other important heterocyclic systems. While specific examples of the synthetic transformations of this compound are not extensively detailed in readily available literature, the general reactivity pattern of fluorinated β-diketones suggests its potential in this area.

However, the most prominent role of this compound lies in coordination chemistry . As a ligand, it forms stable chelate complexes with a wide array of metal ions. The presence of the pentafluoroethyl group enhances the volatility of the resulting metal complexes, a crucial property for applications such as chemical vapor deposition (CVD), where these complexes can be used as precursors for the deposition of thin films. nih.gov

Furthermore, the electronic properties imparted by the fluorine atoms make these ligands particularly effective in sensitizing the luminescence of lanthanide ions. When a lanthanide ion is complexed with a fluorinated β-diketonate ligand, the ligand can absorb UV light and efficiently transfer this energy to the metal ion, which then emits light at its characteristic wavelengths. This "antenna effect" is the basis for the development of highly luminescent materials with applications in lighting, displays, and bio-imaging. rsc.orgrsc.orgnih.gov

Below are data tables summarizing the key properties of this compound and illustrating its role in the formation of luminescent lanthanide complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 356-40-1 | echemi.com |

| Molecular Formula | C6H5F5O2 | echemi.com |

| Molecular Weight | 204.09 g/mol | echemi.com |

| Density | 1.368 ± 0.06 g/cm³ | echemi.com |

| Boiling Point | 111-112 °C (at 631 Torr) | echemi.com |

| pKa | 6.51 ± 0.46 | echemi.com |

Table 2: Representative Luminescent Properties of Lanthanide Complexes with Fluorinated β-Diketone Ligands

| Lanthanide Ion | Ligand System | Emission Wavelengths (nm) | Application |

|---|---|---|---|

| Europium(III) | Fluorinated β-diketonates | ~590, ~615 | Red-emitting phosphors |

| Terbium(III) | Fluorinated β-diketonates | ~490, ~545 | Green-emitting phosphors |

| Dysprosium(III) | [Dy(hfac)3(L)] | Visible emission | Luminescent materials |

| Ytterbium(III) | [Yb(hfac)3(L)] | Near-infrared emission | NIR-emitting materials |

Data in this table is representative of lanthanide complexes with fluorinated β-diketones, such as hexafluoroacetylacetonate (hfac), which are structurally similar to the complexes formed by this compound. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

5,5,6,6,6-pentafluorohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c1-3(12)2-4(13)5(7,8)6(9,10)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZZSPYOFOTILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377822 | |

| Record name | 5,5,6,6,6-pentafluorohexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-40-1 | |

| Record name | 5,5,6,6,6-pentafluorohexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5,6,6,6 Pentafluorohexane 2,4 Dione and Its Precursors

Established Synthetic Routes to 5,5,6,6,6-Pentafluorohexane-2,4-dione

Conventional methods for the synthesis of β-diketones, including fluorinated analogues, have been well-established, with the Claisen condensation being the most prominent and widely utilized approach.

Acylation reactions provide a direct route to β-diketones through the reaction of an enolate or its equivalent with an acylating agent. In the context of this compound synthesis, this typically involves the acylation of an acetone (B3395972) enolate with a derivative of pentafluoropropionic acid.

The most common approach is the Claisen condensation , a base-mediated reaction between a ketone and an ester. For the synthesis of this compound, this involves the reaction of acetone with an ester of pentafluoropropionic acid, such as ethyl pentafluoropropionate. The reaction is typically carried out in the presence of a strong base, which deprotonates the acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester. Subsequent elimination of the alkoxy group yields the desired β-diketone.

Commonly employed bases for this transformation include sodium hydride (NaH), sodium methoxide (B1231860) (MeONa), and lithium hydride (LiH). nih.gov Ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are generally preferred over alcohols or benzene. nih.gov

A general representation of the Claisen condensation for the synthesis of this compound is as follows:

CH₃C(O)CH₃ + C₂F₅C(O)OR' --(Base)--> C₂F₅C(O)CH₂C(O)CH₃ + R'OH

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Acetone | Ethyl pentafluoropropionate | Sodium Hydride | Diethyl Ether | This compound |

| Acetone | Methyl pentafluoropropionate | Sodium Methoxide | Tetrahydrofuran | This compound |

Table 1: Typical Reactants and Conditions for Claisen Condensation

Another acylation strategy involves the use of more reactive acylating agents, such as pentafluoropropionyl chloride , in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This Friedel-Crafts type acylation can be performed with silyl (B83357) enol ethers of acetone to afford the target β-diketone.

While less commonly reported for the direct synthesis of this compound, carbonylation reactions represent a potential pathway. These reactions involve the introduction of a carbonyl group (CO) into a molecule. In principle, a pentafluoroethyl- and a methyl-containing precursor could be coupled via a carbonylation reaction to form the diketone structure.

For instance, palladium-catalyzed carbonylation of a mixture of a pentafluoroethyl halide and a methyl ketone enolate under a carbon monoxide atmosphere could potentially yield the desired product. However, the development of efficient and selective catalytic systems for such a specific transformation remains an area of ongoing research. The carbonylation of fluorinated epoxides to produce β-lactones has been demonstrated, showcasing the feasibility of carbonylation in fluorinated systems, which could potentially be adapted. nih.gov

Beyond direct acylation and potential carbonylation routes, other conventional methods for β-diketone synthesis could be adapted for this compound. One such method is the hydration of alkynones. This would involve the synthesis of 1-(pentafluorophenyl)-4-phenylbut-2-yn-1-one, followed by hydration of the alkyne to yield the corresponding diketone. However, the synthesis of the fluorinated alkynone precursor can be challenging.

Another approach is the decarboxylative coupling of α-oxocarboxylic acids with α-bromoketones. This method avoids the use of strong bases and transition metals. In principle, the potassium salt of 2-oxo-3,3,4,4,4-pentafluorobutanoic acid could be reacted with bromoacetone (B165879) to yield this compound after decarboxylation.

Novel and Sustainable Synthetic Protocols

Recent research in organic synthesis has focused on the development of more environmentally friendly and efficient methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Efforts to develop greener syntheses of fluorinated β-diketones have centered on several key areas:

Solvent-Free Reactions: Performing reactions without a solvent, often with mechanical grinding (mechanochemistry) or by heating the neat reactants, can significantly reduce waste. mdpi.com Solvent-free Claisen-Schmidt reactions have been successfully demonstrated and could potentially be adapted for the synthesis of fluorinated β-diketones. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com This technique has been applied to the synthesis of various organic compounds and holds promise for the efficient production of this compound. osti.gov

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Use of Ionic Liquids | As a recyclable solvent for the Claisen condensation. |

| Solvent-Free Grinding | For the base-catalyzed condensation of acetone and a pentafluoropropionate ester. |

| Microwave Irradiation | To accelerate the Claisen condensation or other coupling reactions. |

Table 2: Green Chemistry Approaches and Their Potential Applications

The use of catalysts can improve the efficiency and selectivity of synthetic reactions, often under milder conditions than stoichiometric reagents.

Lewis Acid Catalysis: Lewis acids can be employed to activate either the ketone or the acylating agent in acylation reactions. For instance, a Lewis acid could be used to promote the reaction between a silyl enol ether of acetone and pentafluoropropionyl chloride. This can offer an alternative to strong base-mediated reactions. rsc.org

Phase-Transfer Catalysis (PTC): PTC can be particularly useful for reactions involving two immiscible phases, such as a solid base and an organic solution of the reactants. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the base into the organic phase, thereby promoting the reaction. researchgate.nettaylorandfrancis.com This technique could be applied to the Claisen condensation to improve reaction efficiency and simplify the work-up procedure. ias.ac.in

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of green chemistry. Organocatalysts can be used for a variety of transformations, including enantioselective fluorination of β-diketones, which highlights their potential in the synthesis of complex fluorinated molecules. organic-chemistry.org

Role of this compound as a Synthetic Precursor

The compound this compound is a valuable fluorinated building block in organic synthesis. Its utility stems from the presence of two key reactive features: the 1,3-dicarbonyl moiety and the terminal pentafluoroethyl group. The dicarbonyl system is susceptible to a wide range of chemical transformations, particularly condensation reactions with binucleophiles, which provides a direct route to various heterocyclic systems. The chemically robust pentafluoroethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, to the resulting molecules, making this precursor particularly relevant in the synthesis of agrochemicals and pharmaceuticals.

Fluorinated 1,3-diketones are well-established precursors for the synthesis of a variety of fluorinated heterocycles. The general synthetic strategy involves the condensation of the diketone with a binucleophilic reagent, where the two nucleophilic centers react with the two carbonyl carbons of the diketone to form a new ring system. For instance, the reaction of fluorinated 1,3-diketones with hydrazines is a common method for preparing fluoroalkyl-substituted pyrazoles. nih.gov

While this general reactivity makes this compound a potential precursor for a wide array of heterocycles, its specific application in the synthesis of complex scaffolds like pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides is not extensively documented in dedicated studies. The synthesis of these particular heterocyclic systems often proceeds through more specialized, multi-step routes.

For example, documented syntheses of pyrrolo[2,3-d]pyrimidine derivatives frequently involve multi-component reactions or cascade annulations starting from precursors like 6-aminouracils and arylglyoxals. scielo.org.mxgoogle.com Similarly, the construction of the pyrrolo[2,3-b]pyridine core often relies on strategies starting from substituted pyridine (B92270) or pyrrole (B145914) precursors, followed by annulation to build the second ring.

The incorporation of a pentafluoroethyl group onto these specific heterocyclic cores using this compound would represent a direct method of fluoroalkylation. The table below illustrates the general principle of heterocycle formation from 1,3-diketones.

| 1,3-Diketone Precursor | Binucleophile | Resulting Heterocycle Class |

|---|---|---|

| This compound | Hydrazine (B178648) (H2N-NH2) | Pentafluoroethyl-substituted Pyrazole (B372694) |

| This compound | Hydroxylamine (B1172632) (H2N-OH) | Pentafluoroethyl-substituted Isoxazole (B147169) |

| This compound | Urea (B33335) (H2N-CO-NH2) | Pentafluoroethyl-substituted Pyrimidine (B1678525) |

The primary application of this compound as a synthetic precursor is to introduce the pentafluoroethyl (CF₃CF₂-) moiety into organic molecules. This process, known as fluoroalkylation, is of significant interest because the incorporation of fluoroalkyl groups can dramatically alter the biological and chemical properties of a compound.

The synthesis of fluoroalkylated heterocycles, as discussed previously, is a major application. The formation of pentafluoroethyl-substituted pyrazoles and isoxazoles via condensation reactions are prime examples. nih.gov These reactions provide direct access to compounds where the stable and lipophilic pentafluoroethyl group is attached to a medicinally relevant heterocyclic scaffold.

Beyond heterocycle synthesis, the dicarbonyl functionality allows for other transformations that result in fluoroalkylated products. For example, 1,3-diketones can undergo reactions at the central carbon atom (the active methylene (B1212753) group) or participate in decarbonylation reactions under specific conditions. One such transformation involves the perfluoroalkylthiolation and subsequent decarbonylation of 1,3-diketones to yield α-perfluoroalkylthiolated ketones. rsc.org While this specific reaction uses perfluoroalkanesulfenic acids, it highlights the reactivity of the 1,3-dicarbonyl system in forming novel fluoroalkylated structures.

The research findings below detail examples of fluoroalkylated compounds synthesized from fluorinated 1,3-diketone precursors.

| Precursor Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Fluorinated 1,3-Diketones | Condensation with Hydrazines | Fluoroalkyl-pyrazoles | Direct synthesis of fluorinated heterocycles with applications in medicinal and agrochemical research. nih.gov |

| Fluorinated 1,3-Diketones | Condensation with Hydroxylamine | Fluoroalkyl-isoxazoles | Provides access to another class of important fluorinated five-membered heterocycles. |

| 1,3-Diketones | Perfluoroalkylthiolation/Decarbonylation | α-Perfluoroalkylthiolated Arylethanones | A method to form C-S bonds and introduce both a fluoroalkyl group and a sulfur atom. rsc.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5,5,6,6,6 Pentafluorohexane 2,4 Dione

Reactivity Profile in Organic Transformations

The reactivity of 5,5,6,6,6-pentafluorohexane-2,4-dione is characterized by its susceptibility to nucleophilic attack at the carbonyl carbons and its propensity to undergo condensation reactions to form various heterocyclic systems. The presence of the fluorine atoms enhances the electrophilic character of the carbonyl groups, making them more reactive towards nucleophiles compared to their non-fluorinated analogs. rutgers.edu

Due to the strong electron-withdrawing effect of the pentafluoroethyl group, the carbonyl carbon adjacent to it (C4) is significantly more electrophilic than the carbonyl carbon of the acetyl group (C2). Consequently, nucleophilic attack preferentially occurs at the C4 position. rutgers.edu This regioselectivity is a key feature of the reactivity of unsymmetrical fluorinated β-diketones.

The initial nucleophilic addition to one of the carbonyl groups is often followed by a dehydration step, leading to the formation of a stable product. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion.

Table 1: Regioselectivity in Nucleophilic Attack on Fluorinated β-Diketones

| Nucleophile | Site of Attack | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Predominantly at the carbonyl carbon adjacent to the fluoroalkyl group | β-Enaminones | rutgers.edu |

| Hydrazines | Initially at the more electrophilic carbonyl, followed by cyclization | Pyrazoles | rutgers.edu |

| Hydroxylamine (B1172632) | Attack at the carbonyl carbon followed by cyclization | Isoxazoles | libretexts.org |

The reaction with primary amines, for instance, typically yields β-enaminones, where the amino group has added to the more electrophilic carbonyl and subsequent dehydration has occurred. rutgers.edumnstate.edu

While this compound itself is not directly involved in electrophilic aromatic substitution (EAS) reactions, its metal complexes can be utilized as catalysts or precursors in such transformations. The β-diketonate ligand can coordinate to a metal center, and this complex can then act as a Lewis acid to activate substrates for EAS. researchgate.net

For instance, metal trifluoroacetate (B77799) complexes are known to be effective catalysts for the electrophilic C-H activation of aromatic compounds. rutgers.edu Although direct studies involving this compound derived metal complexes in EAS are not extensively documented, the principle of using metal β-diketonates to facilitate such reactions is well-established. researchgate.net The mechanism of EAS generally involves the generation of a strong electrophile that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity. researchgate.net

One of the most significant aspects of the reactivity of this compound is its utility in the synthesis of a wide variety of five- and six-membered heterocyclic compounds. rsc.orgrsc.orgnih.govnih.govnih.gov These reactions typically proceed through a condensation mechanism, where a binucleophile reacts with the two carbonyl groups of the β-diketone.

Five-Membered Heterocycles: The reaction with hydrazine (B178648) and its derivatives is a common method for the synthesis of pyrazoles. libretexts.org The reaction proceeds by initial nucleophilic attack of one of the hydrazine nitrogens on the more electrophilic carbonyl carbon of the diketone, followed by an intramolecular cyclization and dehydration.

Six-Membered Heterocycles: Similarly, reaction with reagents such as amidines or guanidines leads to the formation of pyrimidines. The mechanism involves the condensation of the binucleophile with both carbonyl groups of the β-diketone, resulting in the formation of the six-membered ring.

Table 2: Heterocyclic Products from Condensation Reactions of Fluorinated β-Diketones

| Binucleophile | Resulting Heterocycle | General Reaction |

|---|---|---|

| Hydrazine (R-NHNH₂) | Pyrazole (B372694) | Condensation and Cyclization |

| Amidines (R-C(NH)NH₂) | Pyrimidine (B1678525) | Condensation and Cyclization |

| Guanidine (B92328) (H₂N-C(NH)NH₂) | Aminopyrimidine | Condensation and Cyclization |

| Hydroxylamine (NH₂OH) | Isoxazole (B147169) | Condensation and Cyclization |

The regioselectivity of these cyclization reactions is governed by the difference in reactivity of the two carbonyl groups. The initial attack of the nucleophile occurs at the more electrophilic carbonyl center, which is the one adjacent to the pentafluoroethyl group.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies, including kinetic analysis and transition state calculations, are crucial for a comprehensive understanding of the reactivity of this compound. However, specific experimental and computational data for this particular compound are limited in the publicly available scientific literature. Therefore, the following sections will discuss the general principles and methodologies applied to the study of fluorinated β-diketones, which can be extrapolated to understand the behavior of the title compound.

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving fluorinated β-diketones, kinetic analysis can elucidate the role of the fluorine substituents on the reaction mechanism. For example, the rate of nucleophilic attack on the carbonyl group is expected to be enhanced by the presence of the electron-withdrawing pentafluoroethyl group.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state theory is a fundamental concept used to understand the energetics of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate.

For reactions of this compound, computational methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways. For instance, in a condensation reaction, the transition states for the initial nucleophilic addition, the subsequent cyclization, and the final dehydration step could be located and their energies calculated. This would provide a detailed energy profile of the reaction and help to identify the rate-determining step. Such computational studies would also shed light on the regioselectivity of the reactions by comparing the activation energies for attack at the two different carbonyl carbons. Although specific transition state analyses for this compound are not found in the literature, computational studies on similar fluorinated systems have provided valuable insights into their reactivity.

Coordination Chemistry and Metal Complexation of 5,5,6,6,6 Pentafluorohexane 2,4 Dione

Ligand Design and Coordination Modes

The structure of the 5,5,6,6,6-Pentafluorohexane-2,4-dione ligand is key to its function in forming metal complexes. Its design incorporates both a classic chelating unit and a highly fluorinated substituent that modulates the properties of the ligand and its metallic derivatives.

The core of this compound's coordinating ability lies in its 1,3-dicarbonyl (β-diketone) functionality. Upon deprotonation of the acidic α-carbon, the resulting enolate anion exhibits a pair of oxygen donor atoms that can simultaneously bind to a metal center. This forms a stable, six-membered chelate ring, a favored conformation in coordination chemistry. This bidentate chelation is the primary mode of coordination for this ligand, leading to the formation of neutral complexes with various metal ions, such as the square planar [Pd(pfpa)₂] complex. nih.gov

The terminal pentafluoroethyl (C₂F₅) group, rather than a pentafluorohexyl group, is the correct designation for the fluorinated substituent in this ligand. This group exerts a significant influence on the ligand's properties.

Electronic Effects: The five fluorine atoms on the ethyl group are strongly electron-withdrawing. This inductive effect increases the acidity of the β-diketone's α-proton, facilitating its deprotonation and subsequent complex formation. The electron-withdrawing nature of the C₂F₅ group also enhances the Lewis acidity of the resulting metal complexes, a property that can be valuable in catalysis. nih.gov

Steric Effects: Compared to the commonly used trifluoromethyl (CF₃) group, the pentafluoroethyl (C₂F₅) group is sterically more demanding. While not excessively bulky, this increased steric hindrance can influence the coordination number and geometry of the resulting metal complexes. It can prevent the formation of higher-coordinate species and may affect the packing of molecules in the solid state. mdpi.comdiva-portal.org Studies on related fluorinated ligands show that increasing the length of the fluoroalkyl chain can impact intermolecular interactions within the crystal lattice, with C…F and F…F contacts becoming more prevalent. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in the presence of a base to facilitate deprotonation. Detailed structural information, however, is primarily available for select transition metal complexes.

Palladium(II) complexes of this ligand have been synthesized and structurally characterized. The complex [Pd(pfpa)₂] was prepared with a 70–80% yield. nih.gov Structural analysis reveals that the palladium center is coordinated by the two oxygen atoms from each of the two bidentate pfpa⁻ ligands, resulting in a square planar geometry.

In solution, these types of complexes can exist as a mixture of cis and trans isomers. However, for palladium β-iminoketonates with the same C₂F₅ group, only the trans isomer was detected in solution, suggesting a strong preference for this configuration. nih.gov In the solid state, the crystal packing of [Pd(pfpa)₂] is influenced by intermolecular contacts involving the fluorine atoms, such as C…F and F…F interactions. nih.gov The thermal properties of these fluorinated complexes are of significant interest, as fluorination often increases volatility, a desirable trait for precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications. nih.gov

| Complex | Metal Ion | Coordination Geometry | Isomerism | Key Structural Features |

|---|---|---|---|---|

| [Pd(pfpa)₂] | Pd(II) | Square Planar | Exists as cis/trans isomers in solution | Crystal packing influenced by H…F, C…F, and F…F intermolecular contacts. nih.gov |

While the coordination chemistry of lanthanide and actinide ions with other fluorinated β-diketones, such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfac) and 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione (fod), is well-documented, specific research detailing the synthesis and structural characterization of lanthanide and actinide complexes solely with this compound is not extensively available in the reviewed literature. nih.govstrem.com The principles of their coordination would be expected to follow those of other β-diketonates, forming typically high-coordination number complexes, but specific structural data remains elusive.

Similarly, the formation of complexes between this compound and main group elements has not been a primary focus of the available research. Although main group elements are known to form complexes with β-diketone ligands, detailed synthetic and structural reports specifically concerning derivatives of this compound are not readily found in the scientific literature.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the geometry of the coordination sphere and the nature of the metal-ligand bonding. In complexes derived from this compound, the highly electronegative fluorine atoms play a crucial role in modulating these characteristics.

Lanthanide complexes containing fluorinated β-diketonates are of particular interest due to their unique magnetic and luminescent properties. The magnetic moments of these complexes are primarily determined by the number of unpaired f electrons of the lanthanide ion. However, the ligand field can induce magnetic anisotropy, which is a key requirement for Single-Molecule Magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation at low temperatures.

Research on analogous lanthanide complexes with other fluorinated β-diketonates has demonstrated that the choice of ligand can fine-tune the magnetic properties. For example, dysprosium(III) complexes with amino-pyridyl substituted β-diketones have been shown to exhibit SMM properties, with the specific magnetic relaxation dynamics being dependent on the coordination environment. rsc.org It is plausible that complexes of this compound with anisotropic lanthanide ions like dysprosium(III) or terbium(III) could also display such interesting magnetic phenomena.

To illustrate the typical magnetic properties observed in related compounds, the following interactive data table summarizes the effective magnetic moments (μeff) for a series of mononuclear lanthanide complexes with a β-diketonate ligand.

| Lanthanide Ion | Complex | Effective Magnetic Moment (μeff) at 300 K (B.M.) |

| Gd(III) | [Gd(paaH)2(H2O)4]Cl3·2H2O | 7.9 |

| Tb(III) | [Tb(paaH)2(H2O)4]Cl3·2H2O | 9.7 |

| Dy(III) | [Dy(paaH)2(H2O)4]Cl3·2H2O | 10.6 |

| Ho(III) | [Ho(paaH)2(H2O)4]Cl3·2H2O | 10.4 |

| Er(III) | [Er(paaH*)2(H2O)4]Cl3·2H2O | 9.4 |

Data sourced from studies on analogous β-diketonate lanthanide complexes. "paaH" represents N-(2-pyridyl)-ketoacetamide. rsc.org*

These values are in good agreement with the theoretical values for the free lanthanide ions, indicating that the f electrons are well-shielded from the ligand field. However, subtle variations can provide insights into the coordination environment.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from β-diketonates are versatile catalysts for a wide range of organic transformations. The catalytic activity is often attributed to the Lewis acidity of the metal center, which can be modulated by the electronic properties of the β-diketonate ligand. The presence of the electron-withdrawing pentafluoroethyl group in this compound is expected to enhance the Lewis acidity of the coordinated metal ion, potentially leading to highly active catalysts.

While specific catalytic applications of metal complexes of this compound are not extensively documented, the known catalytic activity of other metal β-diketonate complexes provides a strong indication of their potential. Some of the key areas where these complexes have shown promise include:

Lewis Acid Catalysis: The enhanced Lewis acidity of metal centers coordinated to fluorinated β-diketonates makes them excellent candidates for catalyzing reactions such as Diels-Alder reactions, Friedel-Crafts alkylations, and aldol (B89426) condensations. rsc.org

Oxidation Reactions: Transition metal β-diketonate complexes have been employed as catalysts for the selective oxidation of hydrocarbons. For instance, iron-proline complexes have demonstrated high selectivity in the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone.

Cycloaddition Reactions: Metal-mediated cycloaddition reactions are a powerful tool in organic synthesis. Transition metal complexes, including those with β-diketonate ligands, have been shown to catalyze various cycloaddition processes. acs.org

CO2 Fixation: The chemical fixation of carbon dioxide into valuable chemicals is a critical area of research. Metal β-diketonate complexes have been identified as highly efficient catalysts for the conversion of CO2 into cyclic carbonates under mild conditions. nih.gov

Allylic Substitution Reactions: Molybdenum(IV) β-diketonate complexes have been reported as highly active catalysts for allylic substitution reactions, which are important for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The following interactive data table summarizes the catalytic activity of various metal β-diketonate complexes in different reactions, providing a framework for the potential applications of complexes derived from this compound.

| Metal Complex System | Reaction Type | Substrate | Product | Key Findings |

| Molybdenum(IV) bis-β-diketonate bistriflate | Allylic Substitution | Cinnamyl alcohol and phenol | Substituted allyl phenyl ether | Highly active catalysis, with 98% conversion in 7 minutes under optimized conditions. nih.govrsc.org |

| Various Metal β-diketonates | CO2 Fixation | Propylene oxide and CO2 | Propylene carbonate | Efficient conversion at atmospheric pressure and near room temperature. nih.gov |

| Iron-proline complex | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | Excellent catalytic activity with high selectivity towards the desired products. |

Given these examples, it is highly probable that metal complexes of this compound could serve as effective catalysts in these and other organic transformations. Further research into the synthesis and catalytic evaluation of these specific complexes is warranted to fully explore their potential.

Derivatives, Analogues, and Structure Reactivity Relationships of 5,5,6,6,6 Pentafluorohexane 2,4 Dione

Synthesis and Characterization of Novel Derivatives

The reactivity of the 5,5,6,6,6-pentafluorohexane-2,4-dione scaffold allows for chemical modifications at two primary locations: the hexane (B92381) chain and the β-diketone functional group. These modifications lead to novel derivatives with tailored properties.

The methylene (B1212753) bridge (C3 position) between the two carbonyl groups is the most reactive site on the hexane chain. The acidity of the protons at this position facilitates a range of reactions.

α-Halogenation: The active methylene protons can be substituted with halogens. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst such as ammonium (B1175870) acetate. This reaction proceeds efficiently due to the stability of the enolate intermediate.

Alkylation and Acylation: The methylene carbon can be alkylated or acylated through its enolate. Reaction with alkyl halides or acyl chlorides in the presence of a suitable base can introduce new carbon-carbon bonds at this position, extending the carbon chain or adding new functional groups.

These modifications alter the steric and electronic properties of the molecule, which can influence its coordination chemistry and the stability of its metal complexes.

The β-diketone moiety is highly versatile and can be readily converted into a variety of heterocyclic and open-chain derivatives. These reactions typically involve condensation with nucleophiles.

Synthesis of β-Aminovinyl Ketones: The reaction of this compound with primary or secondary amines, or with ammonium salts, provides an efficient route to the corresponding β-aminovinyl ketones (enaminones). researchgate.net This condensation typically occurs at one of the carbonyl groups, displacing the hydroxyl group of the enol tautomer.

Heterocycle Formation: The 1,3-dicarbonyl arrangement is an ideal precursor for synthesizing five- and six-membered heterocyclic compounds.

Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines leads to the formation of pyrazole (B372694) derivatives.

Isoxazoles: Condensation with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives.

Pyrimidines: Treatment with urea (B33335), thiourea, or guanidine (B92328) can be used to construct the pyrimidine (B1678525) ring. researchgate.net

The general scheme for these reactions involves the initial formation of a Schiff base-type intermediate, followed by an intramolecular cyclization and dehydration. The presence of the pentafluoroethyl group significantly influences the regioselectivity of these reactions.

Exploration of Analogues with Varied Fluorination Patterns

The properties of hexane-2,4-dione are profoundly affected by the degree and location of fluorine substitution. Analogues of this compound with different fluorination patterns are synthesized to systematically study these effects. The primary synthetic route to such β-diketones is the Claisen condensation, which involves the reaction of a ketone with a fluorinated ester in the presence of a strong base like sodium hydride or sodium ethoxide. mdpi.commdpi.com

By selecting different fluorinated esters, a variety of analogues can be produced:

Trifluoromethyl Analogue: Using ethyl trifluoroacetate (B77799) and acetone (B3395972) yields 1,1,1-trifluoro-2,4-pentanedione (B1197229), a widely studied analogue.

Heptafluoropropyl Analogue: Using methyl heptafluorobutyrate and acetone yields 1,1,1,2,2,3,3-heptafluoro-5,7-octanedione.

The length of the perfluoroalkyl chain (e.g., CF₃, C₂F₅, C₃F₇) is a key variable. Increasing the chain length generally enhances properties like volatility and solubility in nonpolar solvents for the corresponding metal complexes, although this effect can level off. mdpi.com Research also explores "skipped" fluorination patterns, where fluorine atoms are not on adjacent carbons, which can have a more significant impact on properties like lipophilicity compared to vicinal (neighboring) fluorination.

Structure-Reactivity and Structure-Property Correlations

The relationship between the molecular structure of this compound and its chemical behavior is a central theme of its study. The strong inductive effect of the pentafluoroethyl group governs many of its key properties.

Keto-Enol Tautomerism: Like most β-diketones, it exists as an equilibrium mixture of keto and enol tautomers. However, the powerful electron-withdrawing C₂F₅ group significantly shifts the equilibrium toward the enol form. mdpi.com The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. In solvents like CDCl₃, fluorinated β-diketones often exist almost exclusively in the enol form. d-nb.info

Acidity: The inductive effect of the fluorine atoms increases the acidity of the methylene protons and the enolic proton, making it a stronger acid than its non-fluorinated counterparts. This enhanced acidity facilitates the formation of metal chelates.

Reactivity: The electron-deficient nature of the carbonyl carbons due to the C₂F₅ group makes them more susceptible to nucleophilic attack. This enhances the rates of condensation reactions used for derivatization.

The table below summarizes the correlation between structural features influenced by the pentafluoroethyl group and the resulting chemical properties.

| Structural Feature | Underlying Cause | Resulting Property | Chemical Consequence |

|---|---|---|---|

| High Enol Content | Strong intramolecular hydrogen bonding and electronic stabilization by the C₂F₅ group. | Predominance of the enol tautomer in solution. | Reactivity is primarily that of the enol form; facilitates chelation. |

| Increased Acidity (Lower pKa) | Inductive electron withdrawal by the C₂F₅ group, stabilizing the enolate anion. | Readily deprotonated by weak bases. | Facilitates synthesis of metal diketonates and other salts. |

| Electrophilic Carbonyl Carbons | Electron density is pulled away from the carbonyl carbons by the C₂F₅ group. | Increased reactivity towards nucleophiles. | Faster rates for condensation reactions (e.g., with amines, hydrazines). |

| Increased Volatility of Metal Complexes | The bulky, non-polar C₂F₅ groups shield the metal center and reduce intermolecular forces. | Lower boiling/sublimation points compared to non-fluorinated analogues. | Useful in applications like chemical vapor deposition (CVD). |

Comparative Studies with Non-Fluorinated or Partially Fluorinated Analogues

To fully appreciate the impact of the pentafluoroethyl group, the properties of this compound are often compared with its non-fluorinated analogue, hexane-2,4-dione (or the more common acetylacetone), and its partially fluorinated analogue, 1,1,1-trifluoro-2,4-pentanedione (TFA).

Acidity: Fluorination drastically increases acidity. The pKa of acetylacetone (B45752) is around 9, whereas the pKa of its fluorinated counterparts is significantly lower, indicating they are much stronger acids.

Keto-Enol Equilibrium: While acetylacetone has a significant enol content (around 80% in non-polar solvents), the introduction of a CF₃ or C₂F₅ group pushes this equilibrium to nearly 100% enol. mdpi.com

Metal Complex Stability and Properties: Fluorinated β-diketonates generally form more volatile and thermally stable metal complexes. The substitution of methyl groups with trifluoromethyl or pentafluoroethyl groups reduces intermolecular forces and increases solubility in organic solvents. mdpi.com Studies comparing complexes with CF₃ and C₂F₅ substituents show that increasing the fluorinated chain length can further enhance these properties, though the effect may not be linear. mdpi.com For example, the thermal stability of cesium β-diketonates showed a non-monotonic trend when the substituent was changed from CF₃ to C₂F₅ to C₃F₇. mdpi.com

The following table provides a comparative overview of these key properties.

| Property | Acetylacetone (Non-Fluorinated) | 1,1,1-Trifluoro-2,4-pentanedione (TFA) | This compound |

|---|---|---|---|

| Fluorinated Group | None | -CF₃ | -C₂F₅ |

| Acidity (pKa) | ~9.0 | ~6.7 | ~6.5 echemi.com |

| Enol Content (%) in CCl₄ | ~92% | ~97% | >99% (estimated) |

| Volatility of Metal Complexes | Low | High | High to Very High |

| Solubility of Complexes in Non-polar Solvents | Low | High | High |

These comparisons underscore the profound influence of fluorine substitution, highlighting how replacing hydrogen atoms with fluorine atoms systematically alters the physicochemical properties of the β-diketone scaffold.

Advanced Analytical and Computational Methodologies Applied to 5,5,6,6,6 Pentafluorohexane 2,4 Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 5,5,6,6,6-Pentafluorohexane-2,4-dione. Like many β-diketones, it can exist in equilibrium between keto and enol tautomeric forms, a phenomenon that is readily studied by spectroscopic analysis. The strong intramolecular hydrogen bond in the enol form significantly influences its spectral properties.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (C1-H₃) would appear as a sharp singlet, while the methine proton (C3-H) of the enol form would also produce a singlet. The enolic hydroxyl proton often appears as a broad singlet at a significantly downfield chemical shift (typically >10 ppm) due to the strong intramolecular hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbons (C2 and C4) of the enol form would resonate at downfield shifts, characteristic of sp²-hybridized carbons in a conjugated system. The pentafluoroethyl group carbons (C5 and C6) would exhibit complex splitting patterns due to strong one-bond and two-bond coupling with the fluorine atoms (¹JCF, ²JCF).

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show two distinct multiplets corresponding to the -CF₂- and -CF₃ groups. The -CF₃ group would likely appear as a triplet due to coupling with the adjacent -CF₂- group, while the -CF₂- group would appear as a quartet due to coupling with the -CF₃ group. The chemical shifts are sensitive to the electronic environment and provide a unique fingerprint of the fluoroalkyl chain.

Table 1: Predicted NMR Spectral Features for the Enol Form of this compound

| Nucleus | Group | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~2.0 - 2.5 | Singlet (s) |

| ¹H | CH | ~5.5 - 6.5 | Singlet (s) |

| ¹H | OH | >10 | Broad Singlet (br s) |

| ¹³C | C H₃ | ~20 - 30 | Quartet (due to ¹JCH) |

| ¹³C | C H | ~90 - 100 | Doublet (due to ¹JCH) |

| ¹³C | C =O | ~180 - 200 | Complex |

| ¹³C | C F₂ | ~110 - 120 | Triplet of Quartets (due to ¹JCF, ²JCF) |

| ¹³C | C F₃ | ~115 - 125 | Quartet of Triplets (due to ¹JCF, ²JCF) |

| ¹⁹F | CF ₂ | Dependent on reference | Quartet (q) |

| ¹⁹F | CF ₃ | Dependent on reference | Triplet (t) |

Vibrational spectroscopy provides key information about the functional groups and bonding within the molecule. The spectra are dominated by features of the enol tautomer, stabilized by intramolecular hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of fluorinated β-diketones is characterized by several key absorption bands. A very broad band is typically observed in the 3200-2400 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded enol. The C=O and C=C stretching vibrations of the conjugated enol system give rise to strong, closely spaced bands in the 1550-1650 cm⁻¹ region. mdpi.com Intense bands in the 1300-1100 cm⁻¹ range are characteristic of C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. The symmetric C-C and C=C vibrations within the chelate ring are often strong in the Raman spectrum.

Table 2: Characteristic Infrared Absorption Bands for Fluorinated β-Diketones

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3200 - 2400 | O-H stretch (intramolecularly hydrogen-bonded) |

| 1650 - 1580 | C=O stretch (enol form) mdpi.com |

| 1580 - 1550 | C=C stretch (enol form) mdpi.com |

| 1300 - 1100 | C-F stretches |

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a compound, which helps in structural confirmation. The exact mass of this compound is 204.02097021 Da. echemi.com

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of β-diketones is often directed by the carbonyl groups and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. This can lead to the loss of a methyl radical (•CH₃, Δm = 15) or a pentafluoroethyl radical (•C₂F₅, Δm = 119).

Formation of Acylium Ions: The resulting charged fragments, such as [CH₃CO]⁺ (m/z = 43) and [C₂F₅CO]⁺ (m/z = 147), are often observed.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer can also occur.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Origin |

|---|---|---|

| 204 | [C₆H₅F₅O₂]⁺• | Molecular Ion (M⁺•) |

| 189 | [C₅F₅O₂]⁺ | Loss of •CH₃ |

| 147 | [C₃F₅O]⁺ | [C₂F₅CO]⁺ |

| 85 | [C₅H₅O₂]⁺ | Loss of •C₂F₅ |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ |

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. However, a search of the crystallographic literature indicates that a single-crystal X-ray structure determination for the free ligand this compound has not been reported. Such studies are more commonly performed on its metal complexes, where the ligand's coordination mode and the resulting geometry of the complex are of primary interest. nih.gov These studies on metal derivatives consistently show the ligand adopting the monoanionic enolate form, coordinating to the metal center through both oxygen atoms. nih.gov

Computational Chemistry and Theoretical Studies

Theoretical methods, particularly quantum chemical calculations, are powerful tools for complementing experimental data and providing deeper insight into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of β-diketones. mdpi.com These calculations can accurately predict various molecular attributes.

Geometry Optimization: DFT calculations are used to determine the lowest-energy three-dimensional structure of the keto and enol tautomers, providing precise bond lengths and angles. For fluorinated β-diketones, these studies consistently show that the enol form is significantly more stable due to the formation of a strong intramolecular hydrogen bond and the electron-withdrawing nature of the fluoroalkyl group.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies (IR and Raman spectra). This information is crucial for assigning experimental spectral bands to specific molecular motions, such as C=O, C=C, and C-F stretches. nih.gov

Electronic Properties: The electronic structure can be analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insight into the molecule's reactivity, electronic transitions (UV-Vis absorption), and ability to act as a ligand. The HOMO-LUMO energy gap is a key parameter related to the chemical stability of the molecule. For β-diketonates, the HOMO is typically localized on the π-system of the chelate ring, while the LUMO is often a π* orbital.

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its reactivity and energetics can be inferred from studies on analogous fluorinated β-diketones, such as trifluoroacetylacetone (TFP).

A central aspect of the chemistry of β-diketones is the keto-enol tautomerism. DFT calculations are instrumental in determining the relative stabilities of the keto and enol forms and the energy barriers for their interconversion. For fluorinated β-diketones, the electron-withdrawing nature of the fluorine atoms significantly influences this equilibrium.

Theoretical calculations on similar molecules suggest that the enol form is generally more stable than the keto form, a trend that is expected to hold for this compound. The stability of the enol tautomer is attributed to the formation of a strong intramolecular hydrogen bond and a conjugated π-system. DFT studies on trifluoroacetylacetone have indicated that the enol tautomer where the hydroxyl group is adjacent to the trifluoromethyl group is slightly more stable than the other enol form. researchgate.net

Table 1: Illustrative DFT-Calculated Energetic Properties of a Representative Fluorinated β-Diketone (Trifluoroacetylacetone)

| Property | Calculated Value (kcal/mol) | Description |

| Relative Energy (Enol vs. Keto) | -2.5 to -4.0 | The enol form is more stable than the keto form. |

| Rotational Barrier (C-C single bond) | 4.0 - 6.0 | The energy required to rotate around the single bond connecting the carbonyl groups in the keto form. |

| Tautomerization Energy Barrier | > 40 (uncatalyzed) | The high energy barrier for the direct interconversion of keto and enol forms in the gas phase. |

Note: The data in this table is based on computational studies of analogous compounds and serves to illustrate the typical energetic landscape of fluorinated β-diketones. Specific values for this compound may vary.

DFT calculations can also provide insights into the reactivity of this compound by mapping its molecular electrostatic potential (MEP) and analyzing its frontier molecular orbitals (HOMO and LUMO). The MEP would likely show regions of negative potential around the oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the acidic protons. The energies and distributions of the HOMO and LUMO would be crucial in predicting the compound's behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis

While specific MD simulation studies on this compound are not readily found in the literature, the conformational preferences of fluorinated alkyl chains have been a subject of interest. The introduction of multiple fluorine atoms can lead to unique conformational effects due to steric and electrostatic interactions.

An MD simulation of this compound would likely reveal significant flexibility in the C4-C5 and C5-C6 bonds of the hexane (B92381) chain. The simulation would allow for the characterization of the most populated conformers and the energy barriers between them. Key dihedral angles to monitor would include those along the carbon backbone of the hexane moiety.

Table 2: Hypothetical Conformational Data from a Prospective Molecular Dynamics Simulation of this compound

| Dihedral Angle | Dominant Conformer(s) | Estimated Rotational Barrier (kcal/mol) |

| C3-C4-C5-C6 | Anti and Gauche | 3.0 - 5.0 |

| C4-C5-C6-F | Staggered conformations | 2.0 - 4.0 |

Note: This table presents hypothetical data that would be the target of a molecular dynamics study on this compound, based on general knowledge of alkane and fluoroalkane conformational analysis. The actual values would need to be determined through a dedicated simulation.

The results of such simulations would be crucial for understanding how the molecule might interact with other molecules or surfaces, which is important for applications in materials science and coordination chemistry. The conformational flexibility can influence the molecule's ability to chelate metal ions and the properties of the resulting metal complexes.

Advanced Applications of 5,5,6,6,6 Pentafluorohexane 2,4 Dione in Specialized Organic Synthesis

Utilization in Organofluorine Chemistry

Organofluorine chemistry is a critical field that focuses on the synthesis and application of organic compounds containing carbon-fluorine bonds. The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. 5,5,6,6,6-Pentafluorohexane-2,4-dione is a prime example of a fluorinated building block used to introduce the pentafluoroethyl group into larger, more complex structures.

The introduction of fluorine into pharmaceuticals and agrochemicals is a widely used strategy to enhance efficacy, metabolic stability, and bioavailability. The pentafluoroethyl group of this compound is of particular interest as it can significantly increase lipophilicity, a key factor in how a drug moves through a biological system.

A primary application of this diketone is in the synthesis of fluorinated heterocyclic compounds, such as pyrazoles and pyrimidines, which form the core of many bioactive molecules. The general synthetic strategy involves the condensation reaction between the 1,3-dicarbonyl unit of the diketone and a dinucleophile, such as hydrazine (B178648) or urea (B33335) derivatives.

For example, the reaction of this compound with a substituted hydrazine (R-NH-NH2) readily yields a pentafluoroethyl-substituted pyrazole (B372694). The reaction proceeds via an initial condensation followed by a cyclization-dehydration step, where the regioselectivity is controlled by the differing reactivity of the two carbonyl groups. This method provides a straightforward route to novel pyrazole derivatives that are scaffolds for screening in drug discovery programs.

Similarly, reaction with amidines or urea can produce fluorinated pyrimidine (B1678525) structures. These heterocycles are crucial components in a wide range of therapeutic agents, including antiviral and anticancer drugs. The presence of the C2F5 group can block metabolic pathways, leading to a longer duration of action for the drug.

| Reactant | Resulting Heterocycle Core | Potential Application Area |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole | Anti-inflammatory, Analgesic |

| Phenylhydrazine (Ph-NH-NH₂) | N-Phenylpyrazole | Anticancer, Antidepressant |

| Urea (H₂N-CO-NH₂) | Pyrimidinone | Antiviral, Antibacterial |

| Thiourea (H₂N-CS-NH₂) | Thiopyrimidine | Antifungal, Antithyroid |

| Hydroxylamine (B1172632) (H₂N-OH) | Isoxazole (B147169) | Anticonvulsant, Antimicrobial |

In materials science, fluorine-containing compounds are valued for their high thermal stability, chemical inertness, and unique surface properties like hydrophobicity and lipophobicity. This compound serves as a key precursor for creating advanced fluorinated materials through its ability to form stable metal complexes.

These metal complexes, particularly those of volatile metals, are excellent candidates for Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.orgnih.gov In an MOCVD process, the volatile metal-diketonate complex is transported in the gas phase onto a substrate where it thermally decomposes to deposit a thin film of the metal or metal oxide. The fluorinated ligands ensure high volatility and thermal stability of the precursor. mdpi.comnih.gov Films created from such precursors often exhibit enhanced properties, such as low surface energy and high durability, making them suitable for applications like anti-reflective coatings, hydrophobic surfaces, and protective layers on electronics.

Another advanced application is the use of this diketone as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal nodes and organic linkers. By using this compound (or a derivative) as the linker, the internal pores of the MOF can be decorated with pentafluoroethyl groups. This "fluorous" lining can create materials with selective gas adsorption properties, particularly for fluorinated gases, or serve as unique hydrophobic environments for catalysis.

Role in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to modern pharmacology. The utility of this compound in this field lies in its potential to be incorporated into chiral ligands for transition metal catalysts.

While the diketone itself is achiral, it can be chemically modified to possess chirality. For instance, a chiral substituent can be introduced at the C3 position (the carbon between the two carbonyls). This new chiral fluorinated β-diketone can then act as a ligand, coordinating with a metal center (e.g., rhodium, ruthenium, or copper) to form a chiral Lewis acid catalyst.

These catalysts are employed in a variety of enantioselective transformations, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. The highly electron-withdrawing pentafluoroethyl group can significantly influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. Furthermore, the fluorinated nature of the ligand can improve the catalyst's solubility in non-coordinating or fluorous solvents, which can be advantageous for catalyst recovery and recycling. The design of such ligands represents a sophisticated approach to creating highly specialized catalysts for producing single-enantiomer drugs. rsc.orgresearchgate.net

Applications in Advanced Catalysis and Reagent Design

The ability of β-diketones to form stable chelate complexes with a vast array of metal ions is a cornerstone of their application in catalysis. When this compound is used as a ligand, the resulting metal complexes possess unique properties imparted by the pentafluoroethyl group, making them highly effective in advanced catalytic systems.

The primary effect of the C2F5 group is its strong inductive electron-withdrawing power. This effect pulls electron density away from the chelate ring and, consequently, from the coordinated metal ion. This increase in the positive charge on the metal center enhances its Lewis acidity. A more Lewis acidic metal center is a more active catalyst for a wide range of organic reactions, including:

Friedel-Crafts reactions: Catalyzing alkylations and acylations of aromatic rings.

Polymerization: Acting as initiators for ring-opening polymerization of lactones or epoxides. acs.org

Oxidation reactions: Certain transition metal complexes can catalyze the selective oxidation of hydrocarbons. mdpi.comresearchgate.net

Lanthanide metal complexes with fluorinated β-diketonate ligands are of particular note. nih.gov These complexes are not only potent Lewis acid catalysts but also often exhibit strong luminescence, finding use as probes in biological imaging.

Furthermore, the fluorine-rich periphery of these metal complexes enhances their solubility in fluorinated solvents. This property is exploited in "fluorous phase" chemistry, a technique that allows for the simple separation of the catalyst from the reaction products by liquid-liquid extraction, facilitating catalyst recycling and green chemistry protocols.

| Property | Effect of C₂F₅ Group | Consequence for Catalysis |

|---|---|---|

| Lewis Acidity of Metal Center | Increases significantly | Higher catalytic activity for Lewis acid-catalyzed reactions |

| Thermal Stability | Increases | Allows for reactions at higher temperatures without catalyst decomposition |

| Volatility | Increases | Suitable for gas-phase applications like MOCVD |

| Solubility | Increases in non-polar and fluorous solvents | Enables catalyst use in diverse solvent systems and facilitates fluorous phase separation |

| Lipophilicity | Increases | Can improve interaction with non-polar substrates |

Future Perspectives and Emerging Research Directions in 5,5,6,6,6 Pentafluorohexane 2,4 Dione Chemistry

Interdisciplinary Research with Materials Science and Nanotechnology

The primary role of 5,5,6,6,6-Pentafluorohexane-2,4-dione in materials science is as a chelating ligand for metal ions. The resulting metal-organic complexes exhibit properties that are highly sought after for fabricating advanced materials and nanoscale devices.

Precursors for Thin Film Deposition: Metal β-diketonate complexes are a cornerstone class of precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). nih.gov The inclusion of fluorinated ligands like this compound is particularly advantageous. The electron-withdrawing nature of the pentafluoroethyl group increases the volatility of the metal complex and can improve its thermal stability, which are crucial parameters for successful deposition processes. mdpi.comnih.gov These complexes can be used to deposit thin films of pure metals, metal oxides, and other composite materials essential for microelectronics and sensor technologies. nih.govmdpi.com

Luminescent Materials: Lanthanide ions, such as Europium(III) and Samarium(III), are known for their sharp and intense luminescence but suffer from low light absorption. β-diketone ligands act as "antennas," efficiently absorbing UV energy and transferring it to the central lanthanide ion, which then emits light. mdpi.commdpi.com Fluorinated β-diketones are particularly effective sensitizers, as the substitution of C-H bonds with C-F bonds reduces non-radiative decay pathways, thereby enhancing the luminescence quantum yield. researchgate.net Complexes of this compound with lanthanides are therefore promising candidates for creating highly efficient emissive materials for applications in organic light-emitting diodes (OLEDs), biomedical imaging, and optical sensors. mdpi.comtandfonline.comdntb.gov.ua

The table below illustrates the potential applications of metal complexes derived from this ligand in materials science.

| Metal Ion Partner | Class of Complex | Potential Application | Key Property Conferred by Ligand |

| Copper(II), Zinc(II) | Transition Metal β-diketonate | MOCVD Precursor | Enhanced volatility and thermal stability |

| Europium(III) | Lanthanide β-diketonate | Red-Emitting Phosphors (OLEDs) | Efficient energy transfer (Antenna Effect) |

| Samarium(III) | Lanthanide β-diketonate | Pink/Orange-Emitting Phosphors | High luminescence quantum yield |

| Silver(I) | Coinage Metal β-diketonate | Antimicrobial Surfaces, Nanoparticles | Photosensitivity, formation of coordination polymers |

Computational Design of Novel Fluorinated Molecules Based on the Scaffold

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design of new functional molecules. mdpi.comyoutube.com By modeling compounds in silico, researchers can predict their physicochemical properties and rationalize their behavior before undertaking complex and resource-intensive laboratory synthesis. nih.govacs.org

For molecules based on the this compound scaffold, computational methods can:

Predict Physicochemical Properties: DFT calculations can accurately predict key molecular properties such as bond lengths, bond angles, and electronic structure (e.g., HOMO-LUMO energy levels). researchgate.net These calculations help in understanding the stability, reactivity, and potential of new derivatives. For instance, modeling can predict how modifications to the non-fluorinated end of the molecule will alter the acidity of the central protons or the coordination properties of the diketone.

Screen for MOCVD Precursors: The volatility and decomposition pathways of potential MOCVD precursors can be computationally modeled. mdpi.com By calculating properties like sublimation enthalpy and bond dissociation energies for a series of virtual metal complexes, researchers can identify the most promising candidates for depositing high-quality thin films, saving significant experimental effort.

Design Advanced Luminescent Materials: The "antenna effect" in lanthanide complexes is highly dependent on the energy levels of the ligand. Computational methods can calculate the triplet state energy of new ligand designs based on the this compound scaffold. This allows for the rational design of ligands with optimal energy levels to maximize energy transfer to specific lanthanide ions (e.g., Europium, Terbium), leading to materials with higher luminescence efficiency.

The following table provides examples of properties that can be calculated for a hypothetical derivative of this compound to guide materials design.

| Calculated Property | Relevance to Materials Design | Computational Method |

| HOMO-LUMO Energy Gap | Predicts electronic properties, optical absorption | DFT |

| Sublimation Enthalpy | Assesses volatility for MOCVD/ALD applications | DFT, Molecular Dynamics |

| Ligand Triplet State Energy | Optimizes antenna effect for lanthanide luminescence | Time-Dependent DFT (TD-DFT) |

| Bond Dissociation Energies | Predicts thermal stability and decomposition pathways | DFT |

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The traditional synthesis of fluorinated β-diketones, typically the Claisen condensation, often relies on stoichiometric amounts of strong bases (e.g., sodium hydride, sodium ethoxide) and volatile, flammable organic solvents like diethyl ether. nih.govnih.govmdpi.com Future research is focused on developing more sustainable synthetic routes that align with the principles of green chemistry.

Alternative Solvents and Catalysts: A key goal is to replace hazardous solvents and reagents. Research into Claisen-type condensations explores the use of greener solvents, such as alcohols or even micellar systems in water, which can reduce the environmental impact. acs.org Furthermore, developing catalytic methods that can replace stoichiometric strong bases would significantly improve the atom economy and reduce waste from the reaction. rsc.org

Improved Atom Economy: The Claisen condensation, while effective, can have limitations in atom economy, especially when self-condensation of one of the reactants is a possible side reaction. libretexts.org Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a central tenet of green chemistry. This could involve exploring alternative reaction pathways or optimizing conditions in crossed Claisen reactions to minimize side-product formation. fiveable.me

Biocatalysis: An emerging area in chemical synthesis is the use of enzymes as catalysts. Biocatalysis offers the potential for highly selective reactions under mild conditions (room temperature, aqueous solutions), representing an ideal green chemistry approach. While still nascent for fluorinated diketones, the development of enzymes capable of catalyzing the formation of β-diketones points to a future sustainable manufacturing route. nih.gov

A comparison between a traditional and a potential green synthetic route is outlined below.

| Synthesis Step | Traditional Method (Claisen Condensation) | Potential Green Chemistry Approach |

| Base | Stoichiometric NaH or NaOEt | Catalytic amount of a reusable solid base |

| Solvent | Anhydrous Diethyl Ether or THF | Ethanol, or aqueous micellar solution |

| Workup | Acidic quench, extraction with organic solvents | Simple filtration, solvent recycle |

| Efficiency | Moderate to good yields, significant salt waste | Potentially high yields, minimal waste |

Challenges and Opportunities in the Field of Highly Fluorinated Organic Compounds

The development and application of highly fluorinated compounds like this compound are accompanied by a unique set of challenges and significant opportunities.

Challenges:

Synthetic Complexity: The synthesis of organofluorine compounds can be difficult. Introducing fluorine or fluorinated moieties into a molecule often requires specialized, and sometimes hazardous, reagents and reaction conditions. The synthesis of precursors, such as esters of perfluorinated carboxylic acids, can be costly. nih.gov

Environmental Persistence: While distinct from per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS, the high strength of the carbon-fluorine bond means that highly fluorinated compounds can be extremely persistent in the environment. This has led to increased regulatory scrutiny and a push to understand the lifecycle and potential environmental impact of all classes of fluorinated chemicals.

Opportunities:

Unique Physicochemical Properties: The strong electron-withdrawing effect of the pentafluoroethyl group imparts valuable properties, including increased acidity of the diketone, enhanced thermal stability, and higher volatility of its metal complexes. nih.gov These properties are directly responsible for their utility in high-performance applications.

Advanced Materials: The ability to form stable and highly functional complexes with a wide range of metals opens the door to creating next-generation materials. The opportunities in developing more efficient luminescent devices for displays and lighting, and superior precursors for the fabrication of smaller and more complex electronic components, are substantial. nih.govmdpi.com

Medicinal Chemistry: The broader class of fluorinated β-diketonates has been explored for medicinal applications. The substituents on the diketone moiety play a crucial role in modulating the biological properties of the resulting metal complexes, including potential anticancer activity. unicam.it While not the primary focus for this specific compound, its scaffold represents a platform for designing new biologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,5,6,6,6-Pentafluorohexane-2,4-dione, and how can fluorination efficiency be optimized?

- Methodological Answer : The compound can be synthesized via stepwise fluorination of hexane-2,4-dione precursors using fluorinating agents like SF₄ or Ruppert–Prakash reagents (e.g., (CF₃)₂CFSiMe₃). Fluorination efficiency is enhanced by controlling reaction temperature (typically −78°C to 25°C) and using catalysts such as BF₃·Et₂O to stabilize intermediates. Post-fluorination purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹⁹F NMR : Look for distinct signals at δ −70 to −80 ppm (CF₃ groups) and δ −110 to −120 ppm (CF₂ groups), with coupling patterns confirming substituent positions.

- IR Spectroscopy : Strong C=O stretches near 1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 204 (C₆H₅F₅O₂⁺) and fragment peaks (e.g., loss of CO groups at m/z 176) .

Q. How does the presence of pentafluoro substituents influence the compound’s solubility and reactivity compared to non-fluorinated diketones?

- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density at the diketone moiety, increasing Lewis acidity and enhancing chelation with metal ions (e.g., Cu²⁺, Fe³⁺). This lowers solubility in polar solvents (e.g., water) but improves miscibility in fluorinated solvents like hexafluorobenzene. Reactivity in nucleophilic additions is attenuated due to decreased carbonyl electrophilicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic stability data for this compound under varying experimental conditions?

- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures ranging 150–200°C) often arise from impurities or moisture. Use differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to measure decomposition onset. Pair with thermogravimetric analysis (TGA) to correlate mass loss with exothermic events. Computational studies (DFT) can model bond dissociation energies (C-F vs. C-C) to predict stability trends .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) with enhanced Lewis acid sites?